molecular formula C13H15O3- B11100430 (2E)-3-(4-butoxyphenyl)prop-2-enoate

(2E)-3-(4-butoxyphenyl)prop-2-enoate

Cat. No.: B11100430
M. Wt: 219.26 g/mol
InChI Key: AAHNIBROSVVFRO-RMKNXTFCSA-M
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Description

(E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE typically involves the reaction of 4-butoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production of (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation to yield saturated esters using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions at the butoxy group using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with palladium catalyst

    Nucleophiles: Sodium hydride, lithium aluminum hydride

Major Products:

    Oxidation: 4-butoxybenzoic acid

    Reduction: 3-(4-butoxyphenyl)propanoate

    Substitution: Various substituted phenylpropenoates

Scientific Research Applications

(E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

  • (E)-1-(4-Butoxyphenyl)-2-(4-butylphenyl)diazene
  • (4-butoxyphenyl)acetonitrile
  • (E)-1-(4-butoxyphenyl)-N-(4-butylphenyl)methanimine

Comparison: (E)-3-(4-BUTOXYPHENYL)-2-PROPENOATE is unique due to its propenoate moiety, which imparts distinct reactivity and properties compared to other similar compounds. While (E)-1-(4-Butoxyphenyl)-2-(4-butylphenyl)diazene and (4-butoxyphenyl)acetonitrile share the butoxyphenyl group, their differing functional groups result in varied chemical behaviors and applications.

Properties

Molecular Formula

C13H15O3-

Molecular Weight

219.26 g/mol

IUPAC Name

(E)-3-(4-butoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/p-1/b9-6+

InChI Key

AAHNIBROSVVFRO-RMKNXTFCSA-M

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)[O-]

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)[O-]

Origin of Product

United States

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